Bienvenue dans la boutique en ligne BenchChem!

N-Demethylerythromycin A

Antimicrobial Susceptibility Macrolide Pharmacology Structure-Activity Relationship

Procure N-Demethylerythromycin A (CAS 992-62-1) as the definitive pharmacopoeial impurity standard for erythromycin (EP Impurity B / USP Related Compound N) and clarithromycin (Clarithromycin Impurity R). Its specific N-demethylation is mandated by USP/EP monographs for impurity profiling during API release testing—generic erythromycin cannot substitute. This compound is also the non-negotiable starting material for synthesizing protected intermediates (e.g., 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A) required for clarithromycin production. Use it to develop stability-indicating HPLC methods (retention time distinct from parent erythromycin; melting point 142–144°C) and as a quantitative LC-MS standard for measuring the N-demethyl metabolite in pharmacokinetic studies.

Molecular Formula C36H65NO13
Molecular Weight 719.9 g/mol
CAS No. 992-62-1
Cat. No. B194138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethylerythromycin A
CAS992-62-1
SynonymsN-Desmethyl Erythromycin A; 
Molecular FormulaC36H65NO13
Molecular Weight719.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C36H65NO13/c1-13-24-36(10,44)29(40)19(4)26(38)17(2)15-34(8,43)31(50-33-27(39)23(37-11)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-35(9,45-12)30(41)22(7)47-25/h17-25,27-31,33,37,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1
InChIKeyTXOOBKBDBNRQCF-QNPWSHAKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





N-Demethylerythromycin A (CAS 992-62-1) for Pharmaceutical Quality Control and Advanced Synthesis


N-Demethylerythromycin A (CAS 992-62-1) is a naturally occurring minor co-metabolite and primary N-demethylated derivative of the macrolide antibiotic erythromycin A, produced during fermentation by Saccharopolyspora erythraea . It is recognized across major pharmacopoeias as Erythromycin EP Impurity B, USP Erythromycin Related Compound N, and Clarithromycin Impurity R . The compound is also a key, protected intermediate in the industrial synthesis of the second-generation macrolide clarithromycin [1].

Procurement Risk: Why N-Demethylerythromycin A Cannot Be Substituted with Generic Erythromycin A


Substituting N-Demethylerythromycin A with generic erythromycin A or its major active metabolites leads to critical failure in two primary procurement contexts. First, for analytical quality control, using any other compound would invalidate the required pharmacopoeial purity and impurity profiling methods for erythromycin and clarithromycin, as this specific demethylated species is a defined and monitored impurity [1]. Second, in chemical synthesis, the unprotected erythromycin A molecule cannot undergo the same regioselective transformations; the specific N-demethylation of N-Demethylerythromycin A is a prerequisite for creating the protected intermediates required for the synthesis of clarithromycin and other semi-synthetic macrolides [2].

Quantitative Differentiation of N-Demethylerythromycin A from Erythromycin A and Other Analogs


Antibacterial Activity is Negligible Compared to Erythromycin A

In direct head-to-head MIC testing, N-Demethylerythromycin A (referred to as des-N-methylerythromycin) exhibits drastically reduced antibacterial activity compared to the parent compound, Erythromycin A. The authors of a 1985 study concluded that its MICs are 'much higher' and it 'does not contribute to the antibacterial activity' [1]. This is in stark contrast to Erythromycin A, which shows potent activity against many Gram-positive organisms [1].

Antimicrobial Susceptibility Macrolide Pharmacology Structure-Activity Relationship

Pharmacopoeial Designation as a Certified Impurity Standard

N-Demethylerythromycin A is uniquely defined in multiple major pharmacopoeias as a specified impurity, which distinguishes it from other erythromycin-related substances. It is formally designated as Erythromycin EP Impurity B, USP Erythromycin Related Compound N, and Clarithromycin Impurity R . These designations are not assigned to other N-demethylated or degradant analogs, making this specific compound the only suitable reference material for these compendial methods.

Pharmaceutical Analysis Quality Control Reference Standards

Key Protected Intermediate for the Industrial Synthesis of Clarithromycin

A protected derivative of N-Demethylerythromycin A is the crucial intermediate for synthesizing the blockbuster antibiotic clarithromycin (6-O-methylerythromycin A). The 1993 study by Watanabe et al. explicitly states that '2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A 9-[O-(2-chlorobenzyl)oxime] was the most important intermediate for the synthesis of clarithromycin' [1]. This specific N-demethylation is a prerequisite for subsequent selective methylation at the C-6 hydroxyl group, a transformation that cannot be directly performed on erythromycin A itself.

Synthetic Chemistry Process Chemistry Macrolide Synthesis

Unique Physicochemical Profile for Analytical Method Development

The compound's distinct physicochemical properties, particularly its melting point and solubility, differentiate it from the parent erythromycin A and other related substances, which is essential for developing robust analytical methods. N-Demethylerythromycin A has a reported melting point of 142-144°C , while erythromycin A typically melts around 135-140°C (with decomposition) [1]. This difference allows for the development of thermal analysis and chromatographic methods that can resolve the two.

Analytical Chemistry Method Development Chromatography

Designated Metabolite and Impurity Marker in In Vivo Studies

N-Demethylerythromycin A is a primary, identifiable metabolite of erythromycin A in mammals. A thin-layer chromatography study in Wistar rats identified it as one of three principal metabolites, along with anhydroerythromycin A and anhydro-N-demethylerythromycin A [1]. This distinguishes it from the major active metabolite, which is erythromycin A itself, and from inactive degradation products like the anhydro derivatives, making it a specific marker for both metabolism and potential degradation in vivo.

Drug Metabolism Pharmacokinetics Metabolite Identification

Validated Application Scenarios for Procuring N-Demethylerythromycin A


Analytical Quality Control of Erythromycin and Clarithromycin Drug Substances

Procure N-Demethylerythromycin A as a primary reference standard for identifying and quantifying the Erythromycin EP Impurity B / USP Erythromycin Related Compound N during the release testing of erythromycin API. Its use is mandated by pharmacopoeial monographs to ensure purity and batch-to-batch consistency [1]. Similarly, it is the official USP Clarithromycin Impurity R standard for clarithromycin quality control .

Industrial-Scale Synthesis of Clarithromycin and Other Semi-Synthetic Macrolides

Utilize high-purity N-Demethylerythromycin A as the starting material for generating protected intermediates, such as 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A 9-[O-(2-chlorobenzyl)oxime]. This protected form is the essential precursor for the regioselective C-6 methylation that yields the blockbuster antibiotic clarithromycin [2]. The specific N-demethylation of this compound is a non-negotiable structural requirement for the synthetic pathway.

Development and Validation of Stability-Indicating HPLC Methods

Employ N-Demethylerythromycin A as a critical impurity marker during forced degradation studies of erythromycin formulations. Its unique chromatographic retention time and distinct melting point (142-144°C) , which differs from the parent drug, allow analytical chemists to develop and validate robust HPLC methods capable of separating and quantifying this specific degradant and metabolite, ensuring the stability-indicating nature of the assay.

In Vivo Drug Metabolism and Pharmacokinetic (DMPK) Studies

Use N-Demethylerythromycin A as a quantitative reference standard for liquid chromatography-mass spectrometry (LC-MS) assays designed to measure the concentration of the N-demethylated metabolite in plasma, urine, or bile from preclinical or clinical studies of erythromycin prodrugs (e.g., erythromycin ethylsuccinate) [3]. Its presence confirms the activity of specific metabolic pathways and is distinct from acid-catalyzed degradation products like anhydroerythromycin A [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Demethylerythromycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.